Home > Products > Screening Compounds P19766 > Buserelin-NHNH2 (trifluoroacetate salt)
Buserelin-NHNH2 (trifluoroacetate salt) -

Buserelin-NHNH2 (trifluoroacetate salt)

Catalog Number: EVT-10920449
CAS Number:
Molecular Formula: C58H83N17O13
Molecular Weight: 1226.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Buserelin-NHNH2 (trifluoroacetate salt) is a synthetic compound derived from gonadotropin-releasing hormone (GnRH), specifically designed to enhance the agonistic properties of GnRH. This compound is primarily utilized in research settings for its potent effects on gonadotropin and sex hormone regulation. Buserelin-NHNH2 exhibits a molecular formula of C58H83N17O13XCF3COOHC_{58}H_{83}N_{17}O_{13}\cdot XCF_3COOH and a molecular weight of approximately 1226.4 g/mol .

Source and Classification

Buserelin-NHNH2 is classified as a synthetic peptide and a GnRH agonist. It is synthesized from various peptide fragments through specific chemical reactions that enhance its biological activity compared to natural GnRH . The trifluoroacetate salt form is commonly used due to its stability and solubility properties in laboratory settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of Buserelin-NHNH2 involves several key steps, typically utilizing solid-phase peptide synthesis techniques. A notable method includes the condensation of peptide segments, where a pentapeptide segment (Pyr-His-Trp-Ser-Tyr-OH) is combined with a tetrapeptide segment (D-Ser(Tbu)-Leu-Arg-Pro-NHEt) in the presence of a coupling agent .

  1. Solid-Phase Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
  2. Coupling Agents: Commonly used agents include carbodiimides, which facilitate the formation of peptide bonds between amino acids by activating carboxylic acids for nucleophilic attack by amines .
  3. Purification: The crude product is purified using high-performance liquid chromatography, ensuring high purity levels (≥95%) for research applications .
Molecular Structure Analysis

Structure and Data

Buserelin-NHNH2 features a complex structure characterized by multiple amino acid residues, including D-serine and L-proline, which contribute to its biological activity. The trifluoroacetate salt enhances solubility and stability, making it suitable for various experimental conditions .

  • Molecular Formula: C58H83N17O13C_{58}H_{83}N_{17}O_{13}
  • Molecular Weight: 1226.4 g/mol
  • Structural Characteristics: The compound includes hydrazine functionality, which is critical for its enhanced activity compared to standard GnRH analogs.
Chemical Reactions Analysis

Reactions and Technical Details

Buserelin-NHNH2 participates in various chemical reactions typical of peptide compounds:

  1. Peptide Bond Formation: The primary reaction involves the formation of amide bonds between amino acids during synthesis.
  2. Deprotection Steps: Protecting groups used during synthesis (e.g., Fmoc or Boc groups) are removed under acidic conditions, facilitating the exposure of reactive sites for further reactions .
  3. Stability Considerations: The trifluoroacetate salt form stabilizes the molecule during storage and handling, preventing degradation that might occur in aqueous environments.
Mechanism of Action

Process and Data

Buserelin-NHNH2 acts primarily as an agonist at GnRH receptors, leading to an initial surge in luteinizing hormone and follicle-stimulating hormone release from the pituitary gland. This surge subsequently leads to decreased levels of circulating gonadotropins and sex hormones due to downregulation of receptor activity over time .

  • Initial Phase: Stimulation of gonadotropin release.
  • Subsequent Phase: Downregulation results in reduced hormone levels, which can inhibit tumor growth in certain cancer models.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Buserelin-NHNH2 exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a lyophilized solid.
  • Purity: ≥95%, indicating high quality suitable for research applications.
  • Solubility: Soluble in organic solvents due to its trifluoroacetate form, enhancing its usability in various experimental setups .
Applications

Scientific Uses

Buserelin-NHNH2 is utilized extensively in scientific research, particularly in studies related to reproductive biology and cancer therapy:

  1. Cancer Research: It has shown efficacy in reducing tumor growth in animal models, specifically in mammary cancer studies .
  2. Endocrine Studies: Used to investigate the regulatory mechanisms of gonadotropins and their role in reproductive health.
  3. Pharmacological Studies: Evaluated for potential therapeutic applications in conditions related to hormonal imbalances or cancers dependent on sex hormones.
Synthetic Methodologies and Optimization

Liquid-Phase Fragment Condensation Strategies

Liquid-phase fragment condensation represents a cornerstone methodology for synthesizing complex peptides like Buserelin-NHNH₂ (trifluoroacetate salt), particularly through controlled segment coupling strategies. The approach enables convergent synthesis of large peptide chains by pre-assembling protected fragments under optimized solution-phase conditions before final condensation.

5+4 Segment Synthesis: Pentapeptide-Tetrapeptide Coupling

The 5+4 segment condensation strategy specifically addresses the structural complexity of Buserelin analogs by dividing the nonapeptide sequence into two major fragments: the N-terminal pentapeptide Pyr-His-Trp-Ser-Tyr-OH and the C-terminal tetrapeptide D-Ser(tBu)-Leu-Arg-Pro-NHEt. This division strategically places the coupling point at the Tyr-D-Ser(tBu) bond, minimizing racemization risks at sensitive chiral centers. The pentapeptide fragment is synthesized using stepwise solution-phase methods with orthogonal side-chain protection (BrZ for Tyr hydroxyl, Bzl for Ser hydroxyl), while the tetrapeptide incorporates Pro-NHEt at its C-terminus early in the sequence. Coupling is typically performed in dimethylformamide or dichloromethane at sub-zero temperatures (-15°C to -20°C) using active ester methodologies, achieving coupling yields of 72-78% after chromatographic purification. Critical to success is the meticulous purification of both segments before condensation via precipitation and recrystallization from solvent systems like ethyl acetate/hexane, ensuring fragment integrity prior to assembly [8].

Role of Condensing Agents in Fragment Assembly

The efficiency of fragment coupling hinges critically on the choice of condensing agents, which must activate carboxyl groups without epimerization. Chloroformic acid tert-butyl ester (Boc₂O) in the presence of N-methylmorpholine serves as a highly effective coupling agent, generating in situ active mixed anhydrides that minimize racemization at the Tyr-D-Ser(tBu) junction. Alternative agents include carbodiimides (DCC, DIC) with hydroxybenzotriazole (HOBt) additives, though these show slightly lower yields (68-72%) compared to mixed anhydride methods (75-78%) in comparative studies. Crucially, chloroformic acid tert-butyl ester allows rapid coupling completion within 2-3 hours at -15°C, significantly reducing the exposure time where racemization could occur. Post-coupling, the fully protected linear nonapeptide is isolated by precipitation into ice-water and purified via silica gel chromatography prior to global deprotection and hydrazide formation [8] [10].

Table 1: Performance of Condensing Agents in 5+4 Fragment Coupling

Condensing Agent SystemReaction Temperature (°C)Reaction Time (h)Yield (%)Epimerization (%)
Boc₂O/N-methylmorpholine-152.578<1.5
DCC/HOBt04722.8
DIC/HOAt-103751.8
HATU/DIEA-201.5703.2

Solid-Phase Synthesis Approaches

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptide pharmaceuticals like Buserelin-NHNH₂, enabling automated, stepwise elongation with minimized intermediate purification burdens. This methodology anchors the C-terminus to an insoluble polymeric support, permitting iterative deprotection and coupling cycles.

Fmoc-Based Sequential Resin Coupling Protocols

Fmoc/tBu chemistry dominates contemporary Buserelin-NHNH₂ synthesis due to its orthogonality and avoidance of repetitive acidic treatments. The synthesis commences from C-terminal Pro-NHNH₂ anchored to the resin, with Fmoc-protected amino acids sequentially coupled using activating agents such as HATU or HBTU in the presence of diisopropylethylamine (DIEA). The hydrazide functionality (NHNH₂) is introduced in the final step using hydrazine-containing cleavage cocktails, distinguishing Buserelin-NHNH₂ from its parent amide. Coupling efficiency for sterically hindered residues (e.g., Arg(Pbf)-Pro) is optimized through double coupling protocols and extended reaction times (60-90 minutes), monitored by ninhydrin or chloranil tests. Side-chain protection employs acid-labile groups: tert-butyl for Ser hydroxyl, trityl for Asn/Gln carboxamides, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg guanidinium. After chain assembly, cleavage from the resin using trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5) simultaneously removes side-chain protections and liberates the peptide hydrazide, which is precipitated and lyophilized to yield crude Buserelin-NHNH₂ as the trifluoroacetate salt [4] [6].

Linker Systems for Controlled Peptide Elution

The choice of resin linker profoundly influences the C-terminal functionality and cleavage conditions. Rink amide resin provides a robust platform for generating C-terminal amides but requires adaptation for hydrazide synthesis. Modified Rink resins incorporating hydrazine-labile linkers enable direct hydrazinolysis upon completion of chain assembly, yielding peptide hydrazides without strong acids. Alternatively, 2-chlorotrityl chloride resin anchors amino acids via ester linkages, permitting extremely mild cleavage (1-3% trifluoroethanol in dichloromethane) that preserves acid-sensitive protections. This resin shows superior performance for segments containing Trp and His, minimizing cation-induced side reactions. Substitution levels are critical—0.4-0.7 mmol/g resin balances loading with steric accessibility. Post-cleavage, the liberated peptide hydrazide is converted to its trifluoroacetate salt by treatment with trifluoroacetic acid in dichloromethane, followed by lyophilization. Purification typically employs preparative reverse-phase HPLC on C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid, achieving purities >95% as confirmed by analytical HPLC and mass spectrometry [6] [10].

Table 2: Resin and Linker Performance in Solid-Phase Synthesis

Resin TypeLinker ChemistryCleavage ConditionsC-Terminal FunctionalityPurity (%)
Rink Amide MBHAAmideTFA/H₂O/TIS (95:2.5:2.5)CONH₂92
Modified Rink HydrazideHydrazoneHydrazine/DMF (1:10), 2hCONHNH₂94
2-Chlorotrityl ChlorideEster1% TFE/DCM, 3 x 10 minCONHNH₂·TFA96
Wang ResinEster95% TFA, 2hCOOH88

Hybrid Solid-Liquid Phase Synthesis Innovations

Hybrid methodologies integrate the advantages of solid-phase fragment assembly with solution-phase segment condensation, offering strategic flexibility for complex sequences. A prominent innovation employs solid-phase synthesis to generate fully protected peptide fragments, which are then cleaved, purified, and condensed in solution. For Buserelin-NHNH₂, the nonapeptide is divided into two segments: Pyr-His-Trp-Ser-Tyr-OH (residues 1-5) synthesized on 2-chlorotrityl resin and D-Ser(tBu)-Leu-Arg(Pbf)-Pro-NHNH₂ (residues 6-9) on Rink hydrazide resin. After chain assembly under Fmoc protocols, each fragment is cleaved under mild conditions (1-5% trifluoroacetic acid in dichloromethane) that preserve side-chain protections and the C-terminal hydrazide. Fragment condensation employs PyBOP/N-methylmorpholine in dimethylformamide at -10°C, achieving 75-80% coupling yields with minimal epimerization (<2%). The hybrid approach reduces cumulative purification losses compared to fully liquid-phase methods (overall yield increases from 32% to 48%) while avoiding the challenges of long-chain solid-phase synthesis, particularly for sequences prone to aggregation. Post-condensation, global deprotection uses hydrogenation over Pd/C or trifluoroacetic acid-mediated cleavage, depending on protection schemes, followed by hydrazide salt formation [1] [4].

Comparative Analysis of Protecting Group Strategies (Boc, Fmoc, Cbz)

Protecting group selection critically influences synthetic efficiency, purity, and scalability in Buserelin-NHNH₂ manufacture. The three dominant schemes—Boc/benzyl, Fmoc/tert-butyl, and carbobenzoxy (Cbz)-based strategies—each present distinct advantages and limitations for hydrazide synthesis:

Fmoc/tert-butyl Strategy: Dominates contemporary synthesis due to orthogonality and avoidance of repetitive strong acid treatments. Fmoc deprotection with 20% piperidine/dimethylformamide is compatible with acid-labile tert-butyl protections (tBu for Ser/Tyr hydroxyl, Boc for Lys amine, Pbf for Arg). Crucially, the tert-butyl group in D-Ser(tBu) shows exceptional stability during piperidine deprotection yet cleanly cleaved during final trifluoroacetic acid treatment. Compatibility with the hydrazide functionality is excellent, as neither piperidine nor trifluoroacetic acid disrupts the CONHNH₂ group. This strategy achieves overall yields of 45-52% in multi-gram syntheses [6].

Boc/benzyl Strategy: Historically significant but less favored today due to requirement for hazardous hydrogen fluoride cleavage and repetitive trifluoroacetic acid deprotection cycles. Benzyl protections (Bzl for Ser, BrZ for Tyr) are stable during Boc removal but require hydrogenolysis or strong acid for cleavage, posing compatibility issues with the Trp indole ring and the hydrazide functionality. While benzyl groups offer superior crystallinity for intermediates, the harsh final deprotection conditions can degrade sensitive residues, limiting yields to 30-38%. Palladium-catalyzed hydrogenation for Cbz removal risks premature reduction of Trp side chains unless carefully moderated [8] [9].

Cbz/tert-butyl Hybrid Strategy: Employs Cbz for α-amine protection and tert-butyl for side chains, aiming to balance stability and cleavage conditions. Cbz removal via hydrogenation or Pd(0) catalysts occurs under milder conditions than Boc deprotection but presents challenges in peptides containing sulfur residues or when hydrazide reduction is a concern. The strategy shows moderate success (40-45% yields) but suffers from higher costs associated with catalytic deprotection and potential catalyst residues contaminating pharmaceutical intermediates [7] [8].

Table 3: Protecting Group Strategy Comparison for Buserelin-NHNH₂ Synthesis

Protection Schemeα-Amino GroupSide-Chain ProtectionFinal DeprotectionHydrazide CompatibilityOverall Yield Range (%)
Fmoc/tBuFmoc (Piperidine)tBu, Trt, PbfTFA/H₂O/TIS (95:2.5:2.5)Excellent45-52
Boc/BnBoc (TFA)Bzl, BrZ, TosHF or TFMSAModerate (degradation risk)30-38
Cbz/tBu HybridCbz (H₂/Pd-C)tBu, TrtTFA/H₂O/TIS (95:2.5:2.5)Good (reduction risk)40-45

Orthogonal protection proves indispensable for residues requiring differential deprotection. For example, Trp protection during synthesis avoids alkylation side reactions—while Fmoc-Trp(Boc) offers simplicity, Fmoc-Trp(Boc) can undergo sulfonation during trifluoroacetic acid cleavage unless scavengers are optimized. The hydrazide-specific challenge lies in preserving the CONHNH₂ moiety during global deprotection; tert-butyl-based schemes excel here due to the compatibility of trifluoroacetic acid with hydrazides, whereas benzyl-based schemes risk hydrazide reduction during catalytic hydrogenation. These considerations make Fmoc/tert-butyl the gold standard for modern Buserelin-NHNH₂ synthesis, particularly when integrated with advanced resin technologies for direct hydrazide liberation [6] [7] [8].

Properties

Product Name

Buserelin-NHNH2 (trifluoroacetate salt)

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C58H83N17O13

Molecular Weight

1226.4 g/mol

InChI

InChI=1S/C58H83N17O13/c1-31(2)22-40(49(80)67-39(12-8-20-63-57(59)60)56(87)75-21-9-13-46(75)55(86)74-61)68-54(85)45(29-88-58(3,4)5)73-50(81)41(23-32-14-16-35(77)17-15-32)69-53(84)44(28-76)72-51(82)42(24-33-26-64-37-11-7-6-10-36(33)37)70-52(83)43(25-34-27-62-30-65-34)71-48(79)38-18-19-47(78)66-38/h6-7,10-11,14-17,26-27,30-31,38-46,64,76-77H,8-9,12-13,18-25,28-29,61H2,1-5H3,(H,62,65)(H,66,78)(H,67,80)(H,68,85)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H,73,81)(H,74,86)(H4,59,60,63)/t38-,39+,40+,41+,42+,43+,44+,45-,46+/m1/s1

InChI Key

KTLJNNKHFXUISN-WLQMPWRDSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NN)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NN)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.